

Physicochemical Profile and Molecular Dynamics

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Compound of Interest

Compound Name: *BIS-AF-Sodium salt*

Cat. No.: *B7768681*

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The fluorinated analog of Bisphenol A (BPA), Bisphenol AF, exhibits enhanced thermal stability and chemical resistance due to its strongly electron-withdrawing trifluoromethyl (-CF₃) groups. Converting neutral BPAF to its sodium salt significantly increases its reactivity for nucleophilic aromatic substitution (S_NAr) reactions—a fundamental requirement for step-growth polymerization.

Table 1: Quantitative Physicochemical Data of **BIS-AF-Sodium Salt** and Parent BPAF

Property	BIS-AF-Sodium Salt	Bisphenol AF (Parent)
CAS Number	74938-83-3	1478-61-1
Molecular Formula	C ₁₅ H ₈ F ₆ Na ₂ O ₂	C ₁₅ H ₁₀ F ₆ O ₂
Molecular Weight	380.19 g/mol	336.23 g/mol
Physical State	White to off-white powder	White powder
Melting Point	> 300 °C (Decomposes)	160–163 °C
Receptor Binding	ER α , ER β , GPER (via anion)	ER α , ER β , GPER
Primary Utility	Polymer Curing Agent, Monomer	Monomer, Crosslinker

Polymerization Applications: Fluoropolymers and Polysulfones

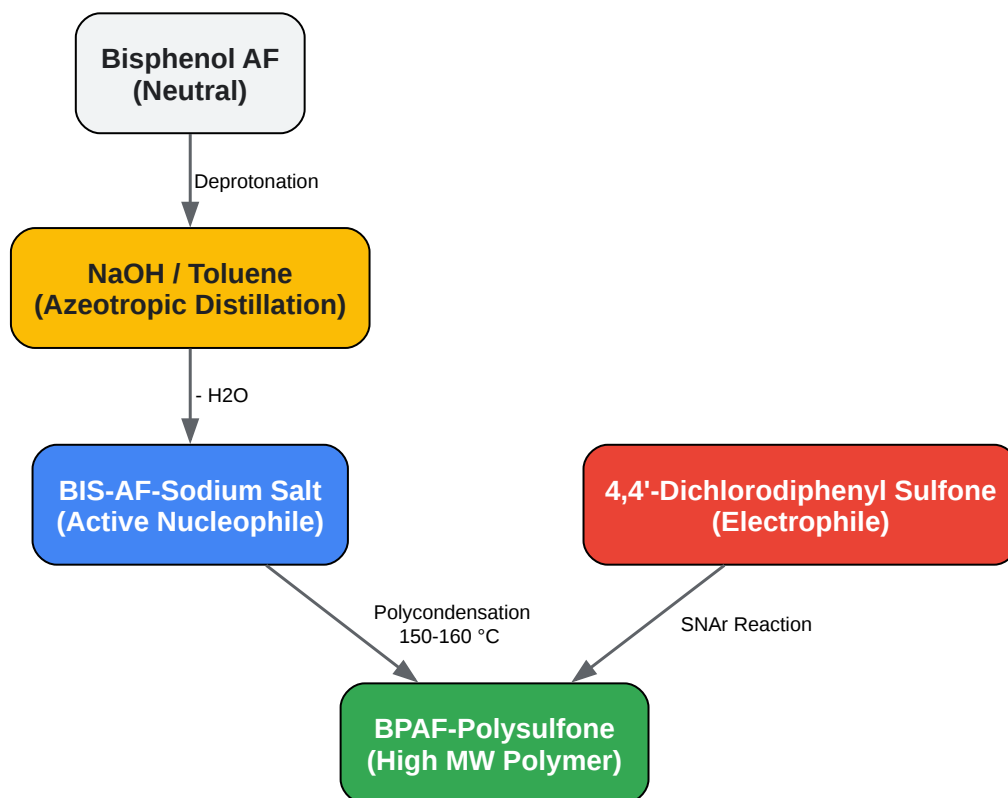
The primary industrial and research utility of **BIS-AF-Sodium salt** lies in its role as a polyhydroxy curing agent for curable fluoropolymer compositions[1] and as a pre-activated monomer for polysulfone synthesis[2].

Causality in Experimental Choice: Why use the sodium salt instead of the neutral bisphenol? In polycondensation reactions (e.g., reacting with 4,4'-dichlorodiphenyl sulfone), the phenoxide anion is the active nucleophile. Pre-forming the sodium salt eliminates the need for in situ deprotonation during polymerization. This reduces side reactions, lowers the required polycondensation temperature (from >200 °C to 150 °C), and prevents water-induced chain termination, resulting in higher molecular weight polymers with narrower polydispersity indices[2].

Protocol 1: Synthesis of BPAF-Polysulfone via BIS-AF-Sodium Salt Intermediate

Self-Validating System: This reaction utilizes a Dean-Stark apparatus to continuously remove water. The physical validation of the salt-formation step is the absolute cessation of water collection, ensuring strictly anhydrous conditions prior to the addition of the electrophile.

- **Salt Formation:** In a 500 mL three-neck flask equipped with a nitrogen inlet and Dean-Stark trap, dissolve 1.0 mol of Bisphenol AF in dimethyl sulfoxide (DMSO). Add 2.05 mol of aqueous sodium hydroxide (NaOH) and toluene (as an azeotropic water entrainer).
- **Azeotropic Distillation:** Heat the mixture to 130–140 °C. **Causality:** Toluene forms an azeotrope with the water generated from the acid-base reaction, driving the equilibrium toward complete **BIS-AF-Sodium salt** formation.
- **Electrophile Addition:** Once water ceases to collect in the trap (validating complete salt formation), distill off the remaining toluene. Cool the reaction to 100 °C and add 1.0 mol of 4,4'-dichlorodiphenyl sulfone.
- **Polycondensation:** Ramp the temperature to 150–160 °C for 3 hours. The reaction progress is self-validated by a significant, observable increase in solution viscosity.
- **Precipitation:** Pour the viscous solution into methanol to precipitate the BPAF-polysulfone. Filter, wash with hot water to remove residual NaCl byproducts, and dry under vacuum at 120 °C.



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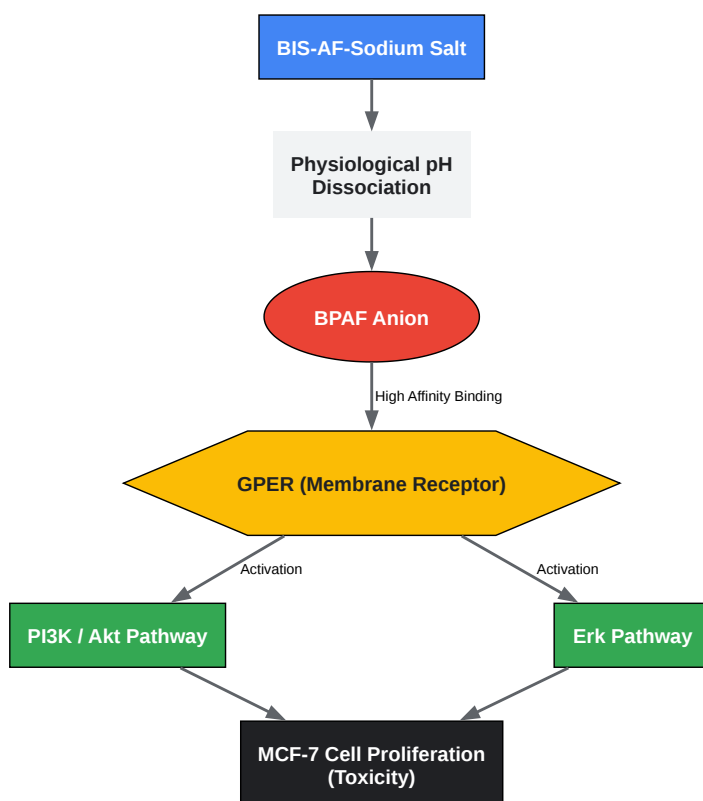
Workflow of BPAF-Polysulfone synthesis highlighting the **BIS-AF-Sodium salt** intermediate.

Toxicological Profiling: Endocrine Disruption Mechanisms

While **BIS-AF-Sodium salt** is highly effective in materials science, its biological impact requires strict scrutiny. Under physiological conditions (pH ~7.4), the salt rapidly dissociates into the BPAF anion and sodium cations. Extensive in vitro profiling indicates that BPAF is a potent endocrine-disrupting chemical (EDC)[3][5].

Mechanistic Causality: BPAF exhibits stronger estrogenic activity than BPA. It acts as a full agonist for the estrogen receptor alpha (ER α) and binds with high affinity to the membrane-bound G protein-coupled estrogen receptor (GPER)[4][6]. The trifluoromethyl groups increase the lipophilicity of BPAF, anchoring it firmly within the hydrophobic pockets of these receptors.

Activation of GPER by the BPAF anion triggers rapid non-genomic signaling cascades—specifically the PI3K/Akt and Erk pathways—promoting abnormal cell proliferation in estrogen-sensitive tissues (e.g., MCF-7 breast cancer cells)[6].



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Non-genomic endocrine disruption pathway of BPAF via GPER-mediated PI3K/Akt and Erk signaling.

Protocol 2: In Vitro GPER Binding and Cytotoxicity Assay (MCF-7 Cells)

Self-Validating System: This protocol incorporates a specific GPER antagonist (G15) as a negative control. If BPAF-induced proliferation is successfully blocked by G15, it validates that the observed toxicity is causally linked to GPER activation, rather than non-specific generalized cytotoxicity.

- **Cell Culture:** Culture MCF-7 human breast cancer cells in phenol red-free DMEM supplemented with 5% charcoal-dextran stripped fetal bovine serum. Causality: Phenol red and standard serum contain weak estrogens; removing them eliminates background noise, ensuring baseline receptor inactivity.
- **Reagent Preparation:** Dissolve **BIS-AF-Sodium salt** in DMSO to create a 10 mM stock. Dilute in culture media to achieve final working concentrations (10 nM to 10 μ M). Ensure the final DMSO concentration is <0.1% to prevent solvent-induced cell death.
- **Antagonist Pre-treatment:** Seed cells in 96-well plates. Pre-treat half the experimental wells with 1 μ M G15 (GPER antagonist) for 30 minutes prior to exposure.
- **Exposure:** Add the diluted **BIS-AF-Sodium salt** solutions to the cells. Incubate for 24 to 48 hours at 37 °C, 5% CO₂.
- **Viability Quantification:** Add Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.
- **Data Interpretation:** Calculate the proliferation index. A significant increase in absorbance in BPAF-treated cells compared to the vehicle control—which is subsequently negated in the G15 pre-treated wells—confirms GPER-mediated endocrine disruption.

Conclusion

BIS-AF-Sodium salt is a highly functional yet biologically active compound. In polymer chemistry, its pre-formed ionic nature drives high-yield, defect-free polycondensation reactions for advanced materials. Conversely, its dissociation into the BPAF anion in biological systems reveals potent endocrine-disrupting capabilities, primarily mediated through ER α and GPER signaling. By employing the self-validating protocols outlined above, researchers can rigorously harness its chemical utility while accurately mapping and mitigating its toxicological boundaries.

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